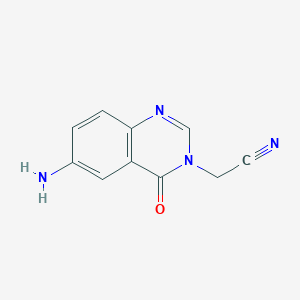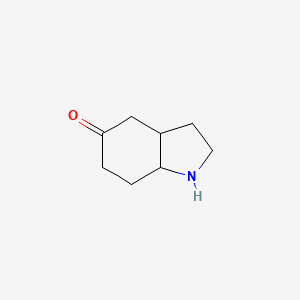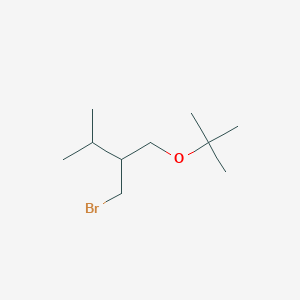
4-(Dimethylamino)-2,5-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2,5-dimethylbenzaldehyde is an organic compound that features both amine and aldehyde functional groups. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis and analytical chemistry. The compound is characterized by its yellow-white powder appearance and strong odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2,5-dimethylbenzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with dimethylamine. One common method includes the use of a catalytic amount of acetic anhydride and pyridine, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Dimethylamino)-2,5-dimethylbenzoic acid.
Reduction: 4-(Dimethylamino)-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2,5-dimethylbenzaldehyde is widely used in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of Schiff bases and other organic compounds.
Biology: The compound is employed in the detection of indoles and hydrazine through colorimetric assays.
Medicine: It is used in the development of diagnostic reagents and potential therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2,5-dimethylbenzaldehyde involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to react with nucleophiles such as amines and indoles, forming Schiff bases and other adducts. The dimethylamino group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the additional methyl groups on the benzene ring.
2,5-Dimethylbenzaldehyde: Lacks the dimethylamino group, making it less reactive in certain reactions.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-(Dimethylamino)-2,5-dimethylbenzaldehyde is unique due to the presence of both the dimethylamino and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis and analytical applications. The additional methyl groups on the benzene ring also influence its chemical properties and reactivity.
Propiedades
Número CAS |
90146-61-5 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-8-6-11(12(3)4)9(2)5-10(8)7-13/h5-7H,1-4H3 |
Clave InChI |
UJCOWBQGWQOQQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N(C)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


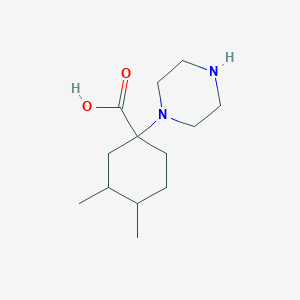
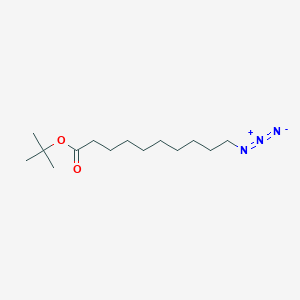
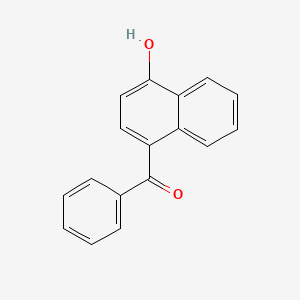
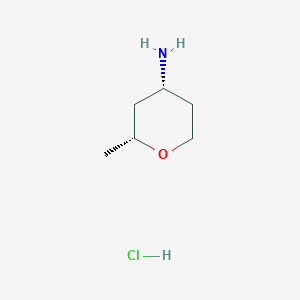
![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)

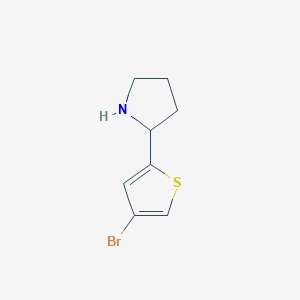
![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)

